D-Ofloxacin (CAS 100986-86-5), also known as (R)-ofloxacin or dextrofloxacin, is the dextrorotatory enantiomer of the broad-spectrum fluoroquinolone antibiotic ofloxacin [1]. While its S-enantiomer (levofloxacin) is a highly potent antibacterial agent that inhibits bacterial DNA gyrase and topoisomerase IV, D-ofloxacin exhibits minimal to no significant antibacterial activity [2]. In procurement and laboratory settings, D-ofloxacin is primarily sourced not for therapeutic application, but as a critical chiral analytical standard, a pharmacological negative control, and a reference material for enantiomeric purity profiling in levofloxacin manufacturing[3].
Substituting D-ofloxacin with racemic ofloxacin or levofloxacin fundamentally compromises assay integrity in analytical and microbiological workflows [1]. Racemic ofloxacin contains a 1:1 mixture of both enantiomers, masking the distinct pharmacokinetic and pharmacodynamic baseline of the pure R-isomer[2]. For analytical chromatography, utilizing the exact D-enantiomer is mandatory for establishing accurate retention times and resolution factors during the chiral separation of levofloxacin impurities [3]. In microbiological screening, using levofloxacin or the racemate instead of D-ofloxacin eliminates the ability to establish a true structural negative control, as the potent S-isomer will actively inhibit bacterial growth, obscuring target-specific binding data [1].
D-Ofloxacin exhibits profoundly reduced antibacterial potency compared to levofloxacin, making it an essential structural negative control in microbiological assays [1]. Against the Mycobacterium tuberculosis complex, D-ofloxacin demonstrates MICs between 32 and 64 µg/mL, whereas levofloxacin achieves MICs of 0.50 to 0.75 µg/mL[1]. This 64- to 128-fold reduction in potency confirms that the bactericidal activity of the ofloxacin racemate resides almost entirely in the S-isomer [2].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
| Target Compound Data | 32 to 64 µg/mL |
| Comparator Or Baseline | Levofloxacin (0.50 to 0.75 µg/mL) |
| Quantified Difference | 64- to 128-fold higher MIC (lower potency) |
| Conditions | BACTEC 460-TB radiometric methodology against M. tuberculosis complex |
The drastically lower potency of D-ofloxacin makes it the ideal structural negative control for validating the enantioselective target engagement of fluoroquinolones.
In chiral high-performance liquid chromatography (HPLC), D-ofloxacin serves as the definitive reference standard for quantifying enantiomeric impurities in levofloxacin API [1]. Using specific chiral stationary phases, D-ofloxacin exhibits a distinct relative retention time compared to levofloxacin, allowing for baseline separation of the optical isomers [2]. This precise chromatographic resolution is critical for regulatory compliance in pharmaceutical manufacturing[1].
| Evidence Dimension | Relative Retention Time in Chiral HPLC |
| Target Compound Data | Distinct elution profile (e.g., secondary eluter on specific chiral columns) |
| Comparator Or Baseline | Levofloxacin (primary eluter) |
| Quantified Difference | Baseline separation of optical isomers |
| Conditions | Chiral HPLC using specific mobile phases (e.g., 0.1% formic acid-acetonitrile) |
Precise quantification of D-ofloxacin as an impurity is a strict regulatory requirement in levofloxacin API manufacturing, necessitating the pure R-isomer as a calibration standard.
The stereochemistry of the C3 chiral center in ofloxacin dictates its binding affinity to the bacterial DNA gyrase complex [1]. The (R)-configuration of D-ofloxacin exhibits significantly reduced affinity for the gyrase-DNA complex compared to the (S)-configuration of levofloxacin, resulting in a loss of the critical interactions necessary for robust enzyme inhibition [2]. This quantifiable lack of target engagement validates D-ofloxacin's utility in mechanistic studies isolating the stereospecificity of topoisomerase II and IV inhibition[1].
| Evidence Dimension | Binding affinity/inhibition of bacterial DNA gyrase |
| Target Compound Data | Minimal affinity (MIC > 64 mg/L for specific strains) |
| Comparator Or Baseline | Levofloxacin (strong affinity, sub-microgram range) |
| Quantified Difference | Up to 100x lower affinity for the gyrase-DNA complex |
| Conditions | In vitro enzyme inhibition assays |
This quantitative difference in target engagement validates D-ofloxacin's utility in mechanistic studies isolating the stereospecificity of topoisomerase inhibition.
Used as a certified reference standard to quantify enantiomeric excess and validate the chiral purity of levofloxacin batches via HPLC [1].
Employed in in vitro antimicrobial susceptibility testing (AST) to provide a structurally identical but functionally inactive baseline for evaluating novel fluoroquinolone derivatives [2].
Utilized in comparative ADME studies to determine how chirality affects tissue distribution, metabolic stability, and clearance rates independent of bactericidal activity [3].